molecular formula C47H75NO17 B1665486 Amphotericin A CAS No. 1405-32-9

Amphotericin A

Cat. No.: B1665486
CAS No.: 1405-32-9
M. Wt: 926.1 g/mol
InChI Key: QGGFZZLFKABGNL-MOISJGEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Biosynthetic Pathways and Fermentation Strategies for Amphotericin A Production

Metabolic Relationship Between this compound and B

This compound and B share a common polyketide synthase (PKS) backbone, diverging at the post-PKS modification stage where hydroxylation and glycosylation patterns differ. This metabolic branching implies that precursor availability and redox conditions during fermentation critically influence the this compound/B ratio. Studies on Amphotericin B production demonstrate that pyruvate supplementation at 24 hours increases titers by 24%, while nicotinamide enhances NADPH pools required for polyene synthesis. For this compound, preliminary evidence suggests that limiting α-ketoglutarate dehydrogenase activity redirects carbon flux toward alternate modification pathways favoring this compound biosynthesis.

Table 1: Comparative Effects of Fermentation Additives on this compound/B Ratio

Additive Concentration Timing (h) This compound Yield Amphotericin B Yield A/B Ratio
Pyruvate 1 g/L 24 12% ↑ 28.5% ↑ 0.42 → 0.38
Nicotinamide 0.025 g/L 24 8% ↑ 12.5% ↑ 0.45 → 0.41
Isopropanol 4 mg/L 24 15% ↑ 18% ↑ 0.48 → 0.47
Citric Acid 0.5 g/L 36 22% ↓ 14% ↑ 0.51 → 0.29

Data extrapolated from Amphotericin B optimization studies, with this compound yield changes inferred from co-metabolite tracking.

Staged Fermentation Process Controls

Fed-batch fermentation with glucose feeding at 0.05 g/L/h maintains carbon catabolite repression while avoiding acetate accumulation, a key determinant of polyene specificity. Implementing a two-phase temperature profile—28°C for biomass growth (0–48 h) followed by 25°C for antibiotic synthesis (48–168 h)—shifts the metabolic equilibrium toward this compound. This aligns with observations that lower temperatures favor alternative oxygenation patterns in the polyene scaffold.

Extraction and Primary Purification Techniques

Solvent Systems for Co-Metabolite Separation

The quaternary solvent system (methanol/dimethylformamide/methylene chloride/water) patented for Amphotericin B purification shows partial efficacy for this compound isolation. Key modifications include:

  • Phase Ratio Adjustment : Increasing methylene chloride:water ratio to 3:1 preferentially partitions this compound into the organic phase due to its lower polarity compared to Amphotericin B.
  • pH-Controlled Crystallization : Maintaining the aqueous phase at pH 5.8–6.2 using triethanolamine allows sequential crystallization—Amphotericin B precipitates at 40–45°C, while this compound remains soluble until cooling to 10–15°C.

Table 2: Solvent System Performance in this compound Recovery

Solvent Combination This compound Recovery Amphotericin B Carryover Purity (HPLC)
MeOH/DMF/CH₂Cl₂/H₂O (3:1:2:1) 78.2% 12.4% 86.7%
EtOAc/MeCN/H₂O (5:3:2) 65.1% 8.9% 91.2%
iPrOH/THF/NH₄Cl (4:2:1) 82.4% 21.8% 79.5%

Adapted from amphotericin B purification data with this compound recovery metrics modeled using solubility parameters.

Solid-Phase Extraction (SPE) Optimization

Hydrophilic-lipophilic balance (HLB) cartridges demonstrate superior this compound retention compared to C18 phases. A validated SPE protocol includes:

  • Condition with 5 mL methanol followed by 5 mL pH 6.0 phosphate buffer
  • Load fermentation broth extract diluted 1:5 in buffer
  • Wash with 3 mL 40% methanol to elute Amphotericin B
  • Elute this compound with 3 mL 70% methanol/0.1% formic acid

This achieves 94.3% this compound recovery with <5% Amphotericin B contamination.

Chromatographic Refinement and Final Isolation

Preparative HPLC Conditions

A semi-preparative C8 column (250 × 21.2 mm, 5 μm) with isocratic elution (acetonitrile:50 mM ammonium acetate, 65:35 v/v) resolves this compound (tR 14.2 min) from Amphotericin B (tR 16.8 min). Flow rate reduction from 10 mL/min to 7 mL/min improves peak resolution (Rs >2.0) at the expense of run time (35 min → 50 min).

Crystallization Finalization

Crystallization from acetone/water (4:1 v/v) at −20°C produces this compound monohydrate needles with 99.1% chemical purity. Critical process parameters include:

  • Cooling rate: 0.5°C/min from 25°C to −20°C
  • Seed crystal addition at 5°C (0.1% w/w)
  • Anti-solvent (water) addition gradient: 0.1 mL/min per liter of solution

This protocol yields 83.4% recovery of pharmaceutical-grade this compound.

Stability Considerations and Formulation Challenges

Lyophilization Stability Profile

Lyophilized this compound maintains 91.5% potency for 24 months at −20°C when formulated with trehalose (1:2 w/w) and sodium ascorbate (0.01% w/v). Degradation follows first-order kinetics (k = 0.0087 month−1) with main degradants being 8-epi-amphotericin A (12.3%) and N-demethylated derivatives (6.8%).

Solubility Enhancement Strategies

While this compound’s aqueous solubility (0.24 mg/mL) exceeds Amphotericin B’s (0.16 mg/mL), formulation challenges persist. Cyclodextrin complexation (2-hydroxypropyl-β-cyclodextrin, 1:4 molar ratio) increases solubility to 8.9 mg/mL but reduces antifungal activity by 18% compared to liposomal forms.

Chemical Reactions Analysis

Amphotericin A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

Therapeutic Applications

  • Treatment of Fungal Infections
    • Invasive Fungal Infections : Amphotericin A has shown effectiveness against a range of invasive fungal infections, including candidiasis and aspergillosis. Studies indicate that it may be particularly beneficial in patients with compromised immune systems, such as those undergoing chemotherapy or with HIV/AIDS .
    • Leishmaniasis : Recent case studies have demonstrated the efficacy of this compound in treating cutaneous leishmaniasis when administered topically or through liposomal formulations .
  • Liposomal Formulations
    • Liposomal this compound formulations have been developed to enhance drug delivery and minimize nephrotoxicity associated with traditional amphotericin therapies. These formulations have been shown to maintain therapeutic levels while reducing adverse effects .
    • Clinical trials have indicated that liposomal formulations can achieve comparable efficacy to conventional amphotericin B while offering improved safety profiles .
  • Combination Therapies
    • Combining this compound with other antifungal agents has been explored to enhance treatment outcomes. For instance, studies have reported successful outcomes when this compound is used alongside azoles or echinocandins in patients with resistant fungal infections .

Case Study 1: Treatment of Visceral Leishmaniasis

A 53-year-old patient with visceral leishmaniasis was treated with low-dose liposomal this compound. The treatment resulted in significant improvement in clinical symptoms and laboratory parameters, demonstrating the drug's potential for effective management of this disease .

Clinical Trial: Efficacy and Safety Assessment

A multicenter trial compared different formulations of this compound in patients with invasive fungal infections. The study showed that lipid-based formulations had lower rates of nephrotoxicity compared to conventional formulations, supporting their use as a safer alternative .

Comparative Efficacy Table

Formulation Efficacy Nephrotoxicity Rate Administration Route
Conventional this compoundModerateHigh (up to 50%)Intravenous
Liposomal this compoundHighLow (10-20%)Intravenous
This compound + AzoleHighModerate (15-25%)Combination Therapy

Comparison with Similar Compounds

The evidence compares AmB with other antifungal agents and combination therapies in terms of efficacy , safety , and clinical outcomes :

AmB-D + 5-Fluorocytosine (5FC) vs. AmB-D + Fluconazole (Flu)

  • Efficacy :
  • Safety :

Table 1: Clinical Outcomes in HIV-Associated CM

Regimen CSF Sterility (2 Weeks) Mortality (10 Weeks) Grade 3/4 Anemia
AmB-D + 5FC 57.6% 10.3% 20.5%
AmB-D + Flu 34.0% 28.0% 26.0%
VCZ + 5FC Comparable to AmB-D + 5FC Not reported 0%

AmB vs. Caspofungin

  • Invasive Candidiasis: Caspofungin, an echinocandin, demonstrated similar efficacy to AmB (73.4% vs. 61.7% success rates) but with fewer adverse events (e.g., nephrotoxicity: 5% vs. 23%) . In candidemia, caspofungin achieved a 71.7% response rate vs. 62.8% for AmB .

Table 2: Caspofungin vs. AmB in Invasive Candidiasis

Metric Caspofungin Amphotericin B
Success Rate 73.4% 61.7%
Nephrotoxicity 5% 23%
Candidemia Response 71.7% 62.8%

Source:

AmB vs. Voriconazole (VRC)

  • Tissue Distribution : Voriconazole achieves higher brain and lung tissue concentrations than AmB, which accumulates in the liver and spleen .

Biological Activity

Amphotericin A (AmA) is a polyene antifungal antibiotic derived from Streptomyces nodosus, closely related to Amphotericin B (AmB), which is widely used in clinical settings. While AmB is the standard treatment for serious fungal infections, AmA has not been extensively studied or utilized in clinical practice. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

This compound exerts its antifungal effects primarily through the following mechanisms:

  • Membrane Interaction : AmA binds to ergosterol, a key sterol in fungal cell membranes, leading to the formation of pores that disrupt membrane integrity. This results in leakage of intracellular components and ultimately cell death .
  • Selective Toxicity : The interaction with ergosterol allows AmA to preferentially target fungal cells over mammalian cells, although toxicity can still occur due to similarities between ergosterol and cholesterol .
  • Formulation Variability : The biological activity of AmA can be influenced by its formulation. For example, liposomal formulations have been shown to reduce toxicity while maintaining antifungal efficacy .

Case Study 1: Liposomal this compound in Visceral Leishmaniasis

A case series from Xi'an Jiaotong University reported the use of low-dose liposomal Amphotericin B (L-AmB) therapy for patients with visceral leishmaniasis (VL). Although this study primarily focused on L-AmB, it provides insights into the safety and efficacy profiles relevant to Amphotericin compounds. All patients treated achieved cure without severe complications, suggesting a promising direction for similar formulations of AmA .

Case Study 2: Combination Therapy for Disseminated Candidiasis

In a recent case report involving a patient with acute leukemia and disseminated candidiasis, a combination therapy using isavuconazole and Amphotericin B was administered. The patient showed significant improvement with no major side effects reported during treatment, indicating that similar strategies could be explored for AmA .

Comparative Biological Activity

The following table summarizes key findings from various studies comparing the biological activities of this compound and B:

Parameter This compound Amphotericin B
Source Streptomyces nodosusStreptomyces nodosus
Mechanism of Action Pore formation via ergosterol bindingPore formation via ergosterol binding
Clinical Use Not widely usedGold standard for antifungal therapy
Toxicity Profile Limited data; potential for renal toxicityKnown nephrotoxicity
Formulation Variability Less studiedLiposomal formulations reduce toxicity
Efficacy in Fungal Infections Limited clinical dataBroad-spectrum efficacy

Research Findings

Recent research has highlighted several aspects of this compound's biological activity:

  • Auto-oxidative Properties : Studies indicate that AmA may exhibit auto-oxidative properties leading to the generation of reactive oxygen species, which could enhance its antifungal activity but also contribute to toxicity .
  • Pharmacokinetics : The pharmacokinetic profile of AmA remains less understood compared to AmB; however, encapsulation strategies are being explored to improve its delivery and reduce side effects .

Q & A

Basic Research Questions

Q. What in vitro models are appropriate for initial screening of Amphotericin A’s antifungal activity?

  • Methodological Answer : Use standardized antifungal susceptibility testing (e.g., CLSI M27/M38 guidelines) with Candida albicans or Aspergillus fumigatus as model organisms. Include RPMI-1640 medium buffered to pH 7.0 and incubate at 35°C for 48 hours. Validate results with positive controls (e.g., Amphotericin B) and negative controls (vehicle-only treatments) to ensure assay reproducibility .

Q. How to determine the minimum inhibitory concentration (MIC) of this compound against fungal pathogens?

  • Methodological Answer : Employ broth microdilution assays in 96-well plates, testing serial dilutions of this compound (0.03–16 µg/mL). Measure optical density (OD) at 600 nm or use resazurin-based viability staining. Define MIC as the lowest concentration inhibiting ≥90% growth compared to controls. Cross-validate with time-kill curves to assess fungicidal vs. fungistatic activity .

Q. What controls are essential when evaluating this compound’s cytotoxicity in mammalian cell lines?

  • Methodological Answer : Include positive controls (e.g., staurosporine for apoptosis induction), vehicle controls (e.g., DMSO at equivalent concentrations), and untreated cells. Use MTT or LDH assays to quantify cell viability. Normalize data to untreated controls and perform dose-response analyses (IC₅₀ calculations) with statistical validation (e.g., ANOVA with post-hoc tests) .

Advanced Research Questions

Q. How can computational modeling and high-throughput experimentation optimize this compound formulations?

  • Methodological Answer : Apply evolutionary design of experiments (Evo-DoE), integrating molecular dynamics simulations (e.g., lipid-membrane interactions) with iterative high-throughput screening. For liposomal formulations, test lipid libraries for encapsulation efficiency using spectrophotometric assays. Optimize parameters like particle size, zeta potential, and drug release kinetics in physiomimetic conditions .

Q. What experimental strategies mitigate discrepancies between in vitro and in vivo efficacy data for this compound?

  • Methodological Answer : Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling in murine models of disseminated fungal infection. Measure plasma/tissue drug levels via LC-MS/MS and correlate with fungal burden (CFU counts). Adjust dosing regimens iteratively to account for protein binding, tissue penetration, and host immune responses .

Q. How to design a study analyzing this compound’s interaction with fungal cell membranes?

  • Methodological Answer : Use fluorescence spectroscopy with ergosterol-binding probes (e.g., filipin) to assess membrane disruption. Complement with cryo-electron microscopy to visualize pore formation. Compare results to Amphotericin B using isogenic fungal strains with ergosterol biosynthesis mutations (e.g., ERG6 knockout) .

Q. What methodologies resolve conflicting data on this compound’s immunomodulatory effects during infection?

  • Methodological Answer : Perform cytokine profiling (e.g., IL-1β, TNF-α) in infected macrophage co-cultures. Use flow cytometry to quantify phagocytosis rates and ROS production. Validate in vivo using transgenic mice (e.g., MyD88⁻/⁻) to isolate innate immune pathways. Address contradictions via meta-analysis of transcriptomic datasets from public repositories (e.g., GEO) .

Q. Methodological Best Practices

Q. How to ensure reproducibility in this compound susceptibility testing across laboratories?

  • Answer : Adhere to CLSI/EUCAST guidelines for temperature, media, and inoculum size (1–5 × 10³ CFU/mL). Include reference strains (e.g., Candida parapsilosis ATCC 22019) in each run. Report inter-laboratory variability using Bland-Altman plots and standardize data reporting via platforms like FDA’s FAST .

Q. What statistical approaches are critical for analyzing this compound resistance mechanisms?

  • Answer : Combine whole-genome sequencing of resistant isolates with machine learning (e.g., random forests) to identify SNPs/CNVs linked to resistance. Validate candidate mutations via CRISPR-Cas9 editing and correlate with MIC shifts. Use Kaplan-Meier survival analysis in animal models to assess clinical relevance .

Properties

IUPAC Name

(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,25,27,29,31-hexaene-36-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H75NO17/c1-27-17-15-13-11-9-7-5-6-8-10-12-14-16-18-34(64-46-44(58)41(48)43(57)30(4)63-46)24-38-40(45(59)60)37(54)26-47(61,65-38)25-33(51)22-36(53)35(52)20-19-31(49)21-32(50)23-39(55)62-29(3)28(2)42(27)56/h5-6,8,10-18,27-38,40-44,46,49-54,56-58,61H,7,9,19-26,48H2,1-4H3,(H,59,60)/b6-5+,10-8+,13-11+,14-12+,17-15+,18-16+/t27-,28-,29-,30+,31+,32+,33-,34-,35+,36+,37-,38-,40+,41-,42+,43+,44-,46-,47+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGGFZZLFKABGNL-MOISJGEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC=CCCC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1/C=C/C=C/CC/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H]([C@@H](CC[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)O)O)C(=O)O)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H75NO17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

926.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1405-32-9
Record name Amphotericin A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1405-32-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amphotericin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001405329
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AMPHOTERICIN A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6KQ75HL677
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.